molecular formula C7H10BNO2 B15299471 [2-(Pyridin-4-yl)ethyl]boronic acid

[2-(Pyridin-4-yl)ethyl]boronic acid

Cat. No.: B15299471
M. Wt: 150.97 g/mol
InChI Key: DDPDXECXPGWTEH-UHFFFAOYSA-N
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Description

[2-(Pyridin-4-yl)ethyl]boronic acid: is an organoboron compound that features a boronic acid functional group attached to a pyridine ring via an ethyl linker. This compound is of significant interest in organic synthesis, particularly in the context of cross-coupling reactions such as the Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for [2-(Pyridin-4-yl)ethyl]boronic acid typically involve scalable versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

    Conditions: Reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (e.g., 80-100°C).

Major Products:

    Suzuki-Miyaura Coupling: The major products are biaryl compounds or substituted alkenes.

    Protodeboronation: The major product is the corresponding pyridine derivative without the boronic acid group.

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

    Material Science: Used in the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of [2-(Pyridin-4-yl)ethyl]boronic acid in cross-coupling reactions involves several key steps:

Comparison with Similar Compounds

    4-Pyridinylboronic Acid: Similar structure but without the ethyl linker.

    2-Pyridinylboronic Acid: Boronic acid attached at the 2-position of the pyridine ring.

    4-Pyridineboronic Acid Pinacol Ester: A protected form of 4-pyridinylboronic acid.

Uniqueness:

    [2-(Pyridin-4-yl)ethyl]boronic acid: offers unique reactivity due to the ethyl linker, which can influence the electronic properties and steric interactions in cross-coupling reactions. This can lead to different selectivities and efficiencies compared to its analogs.

Properties

Molecular Formula

C7H10BNO2

Molecular Weight

150.97 g/mol

IUPAC Name

2-pyridin-4-ylethylboronic acid

InChI

InChI=1S/C7H10BNO2/c10-8(11)4-1-7-2-5-9-6-3-7/h2-3,5-6,10-11H,1,4H2

InChI Key

DDPDXECXPGWTEH-UHFFFAOYSA-N

Canonical SMILES

B(CCC1=CC=NC=C1)(O)O

Origin of Product

United States

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